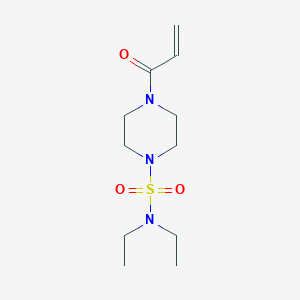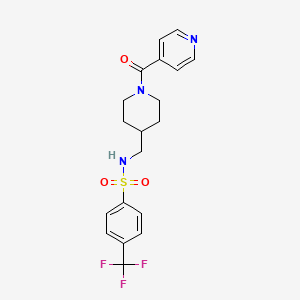
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-isonicotinoylpiperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that belongs to a class of organic molecules known for their varied biological activities and potential applications in different fields such as medicine and agriculture. The compound features a complex structure incorporating isonicotinoyl, piperidinyl, and trifluoromethylbenzenesulfonamide functional groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic substrates. Reactions may include condensation, nitration, sulfonation, and amidation steps, tailored to introduce the desired functional groups into the molecule. For instance, Desai et al. (2017) explored the synthesis of novel benzenesulfonamide derivatives with antimicrobial activity, indicating a complex synthetic pathway that could be analogous to the synthesis of this compound (Desai, Makwana, & Senta, 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as IR, NMR spectroscopy, and X-ray crystallography. These methods provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the compound. For example, the synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide by Al-Hourani et al. (2016) demonstrates the utility of X-ray crystallography in elucidating the structure of complex organic molecules (Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Activities
Research into sulfonamide derivatives has revealed potential anti-inflammatory and analgesic properties. For example, the synthesis and characterization of celecoxib derivatives have shown that certain compounds exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself. This indicates a promising avenue for developing therapeutic agents with minimized side effects (Ş. Küçükgüzel et al., 2013).
Anticancer and Anti-HCV Agents
Some sulfonamide derivatives have been evaluated for their anticancer and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Certain compounds demonstrated modest inhibition of HCV NS5B RdRp activity, suggesting potential for development into anti-HCV agents. Additionally, selected compounds were screened for their anticancer activity against human tumor cell lines, showing potential as anticancer agents (Ş. Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibitors
The ureido benzenesulfonamides incorporating triazinyl moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, including hCA IX and XII, which are involved in diseases such as glaucoma, epilepsy, obesity, and cancer. These compounds have shown potent inhibition of the membrane-bound tumor-associated isoform hCA IX, highlighting their potential as drug targets for anticancer agents (Nabih Lolak et al., 2019).
Antimalarial Prototypes
A rational approach led to the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aiming at developing new antimalarial lead compounds. These derivatives demonstrated potential as antimalarial prototypes, suggesting a promising direction for new drug development against malaria (N. Boechat et al., 2011).
Antimicrobial Activity
Sulfonamide derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of novel compounds have revealed in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (N. Desai et al., 2017).
Eigenschaften
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3S/c20-19(21,22)16-1-3-17(4-2-16)29(27,28)24-13-14-7-11-25(12-8-14)18(26)15-5-9-23-10-6-15/h1-6,9-10,14,24H,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFDNYRKGWYHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-butyl-4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2489181.png)
![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2489188.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)
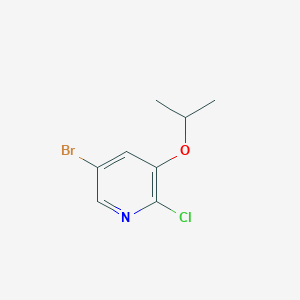
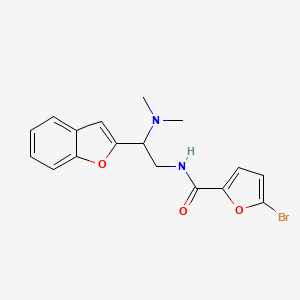
![5-(2-Methoxy-5-methyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2489193.png)
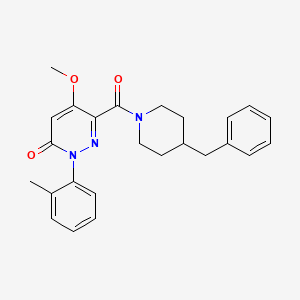
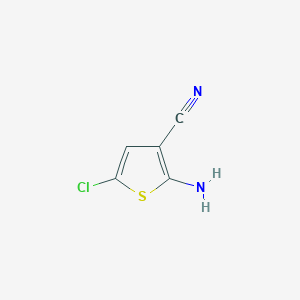
![2,6-difluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2489198.png)
![6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2489200.png)
![5-Cyclopentylsulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2489201.png)

